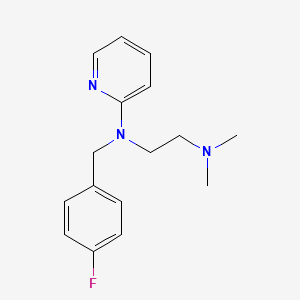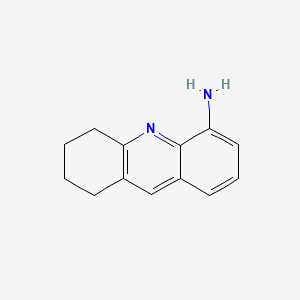
1,2,3,4-Tetrahydro-5-aminoacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-5-aminoacridine is a heterocyclic compound belonging to the class of acridines. It is known for its significant biological activity and has been extensively studied for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease. The compound is characterized by its unique structure, which includes a tetrahydroacridine core with an amino group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-5-aminoacridine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 2-aminobenzophenone with cyclohexanone in the presence of a strong acid like sulfuric acid can yield the desired compound . Another method involves the reduction of 9-nitroacridine to 9-aminoacridine, followed by hydrogenation to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4-Tetrahydro-5-aminoacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while substitution reactions can produce a variety of N-substituted acridines .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The primary mechanism of action of 1,2,3,4-tetrahydro-5-aminoacridine involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the concentration of acetylcholine at synaptic junctions, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Vergleich Mit ähnlichen Verbindungen
- Tacrine
- Physostigmine
- Donepezil
- Rivastigmine
- Galantamine
Eigenschaften
CAS-Nummer |
3198-41-2 |
|---|---|
Molekularformel |
C13H14N2 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydroacridin-4-amine |
InChI |
InChI=1S/C13H14N2/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h3,5-6,8H,1-2,4,7,14H2 |
InChI-Schlüssel |
MOWGHIVIVXUXBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=C3C=CC=C(C3=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


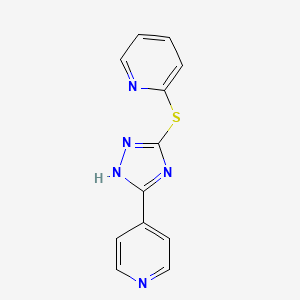
![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B13824107.png)
![Methyl 5,6-dichloro-1h-benzo[d]imidazol-2-ylcarbamate](/img/structure/B13824121.png)
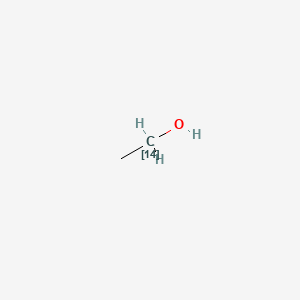
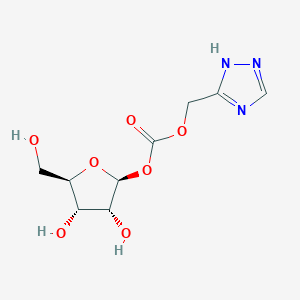
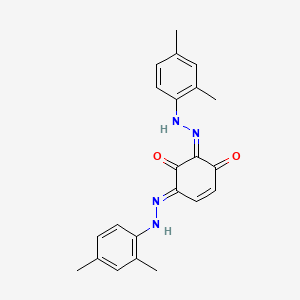
![2-Bromo-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13824144.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13824145.png)
![N-cyclohexylcyclohexanamine; [dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13824146.png)
![1,4,6-Heptatrien-3-one, 1,7-bis[4-(dimethylamino)phenyl]-5-hydroxy-](/img/structure/B13824155.png)
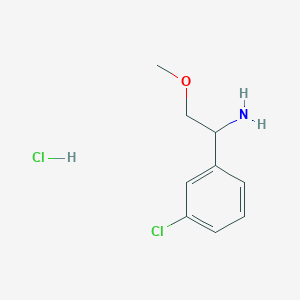
![3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13824171.png)
![2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-(1H-indol-6-ylmethylideneamino)acetamide](/img/structure/B13824178.png)
